8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction is typically carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the resulting pyridopyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize 3-ArS/ArSe derivatives in high yields (up to 95%) under mild reaction conditions . This method highlights broad functional group tolerance and can be executed on a gram scale .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex heterocyclic compounds and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and antitumor effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Comparison: Compared to other similar compounds, 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities and chemical properties. The presence of the amino and hydroxy groups enhances its reactivity and potential for forming various derivatives with diverse applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
8-amino-3-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-2-11-7(3-5)10-4-6(12)8(11)13/h1-4,12H,9H2 |
InChI Key |
YQXKFVIGXWWRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C(C2=O)O)C=C1N |
Origin of Product |
United States |
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